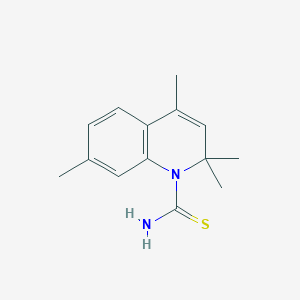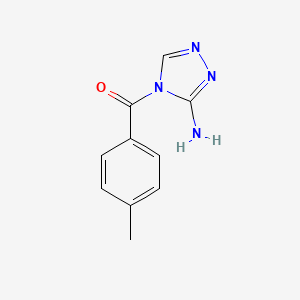![molecular formula C17H21ClN2O2 B5764794 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a spirocyclic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
The mechanism of action of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been shown to bind to metal ions such as copper and zinc, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one have been investigated in various studies. It has been shown to have low toxicity in vitro, and has been found to be effective against a range of bacterial and fungal strains. Additionally, it has been shown to be capable of penetrating cell membranes, which may contribute to its potential as a drug delivery system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is its potential as a fluorescent probe for detecting metal ions. Additionally, its low toxicity and effectiveness against a range of microorganisms make it a promising candidate for further study. However, one limitation is its relatively complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the study of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one. One potential direction is further investigation of its potential as a drug delivery system. Additionally, its fluorescent properties make it a promising candidate for further study as a probe for detecting metal ions. Further studies could also investigate its potential as a treatment for bacterial and fungal infections.
Métodos De Síntesis
The synthesis of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one has been achieved through various methods. One of the most common methods involves the reaction of 3-(3-chlorophenyl)propanoic acid with 1,2-diaminocyclohexane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized to form the spirocyclic compound.
Aplicaciones Científicas De Investigación
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one has been investigated for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use as a drug delivery system. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-14-3-1-2-13(12-14)4-5-16(22)20-10-8-17(9-11-20)7-6-15(21)19-17/h1-3,12H,4-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWQFWFGLRFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3-Chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![4-[({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5764722.png)
![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5764759.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)
![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)